(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid
Overview
Description
“(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid” is a chemical compound used in scientific research . It exhibits perplexing properties and diverse applications, making it a valuable tool for studying various processes and reactions.
Synthesis Analysis
Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known . For example, boronic acids can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H17BFNO3 . More detailed structural information may be available in specific scientific literature or databases.Chemical Reactions Analysis
Boronic acids, such as “this compound”, have been used in various chemical reactions. For instance, they can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes using a Ni catalyst to produce fluorodiarylmethanols .Scientific Research Applications
1. Catalyst in Amide Formation
The compound has been studied for its role as a catalyst in the direct formation of amides from carboxylic acids and amines. Research indicates that the presence of electron-withdrawing groups can increase the reactivity of such systems, making them more effective catalysts in ambient conditions (Arnold, Batsanov, Davies, & Whiting, 2008).
2. Fluorescence Quenching in Boronic Acid Derivatives
Studies have explored the fluorescence quenching properties of boronic acid derivatives, including those similar to (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid, in different solvents. This property is significant for understanding the photophysical behavior of these compounds in various environments (Geethanjali et al., 2015).
3. Saccharide Recognition and Photoluminescence Modulation
This compound and its derivatives have been utilized for saccharide recognition, leveraging their ability to bind to pendant diols. They are also useful in modulating the photoluminescence of single-walled carbon nanotubes, demonstrating a link between the molecular structure and optical properties (Mu et al., 2012).
4. Organic Synthesis Intermediary
5. Sugar Binding Affinity
Research has demonstrated the binding interaction of similar boronic acid derivatives with various sugars, which is crucial for applications in biochemical sensing and molecular recognition processes (Bhavya et al., 2016).
6. Glucose Sensing Materials
Its derivatives have been synthesized and explored for their potential in constructing glucose sensing materials, particularly due to their ability to operate at physiological pH levels in bodily fluids (Das et al., 2003).
Mechanism of Action
Target of Action
The primary target of (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound’s hydrolysis rate is influenced by the ph of the environment . This could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a valuable transformation in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH , which could potentially influence the compound’s action, efficacy, and stability.
Future Directions
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties and applications of boronic acids, it is likely that their study will continue to be a significant area of research in medicinal chemistry .
Properties
IUPAC Name |
[3-fluoro-4-[2-(propan-2-ylamino)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO3/c1-8(2)14-5-6-17-11-4-3-9(12(15)16)7-10(11)13/h3-4,7-8,14-16H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXAAHZOYPURJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCNC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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